N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
Introduction to Chitin-Derived Oligosaccharides in Biological Systems
Chitin-derived oligosaccharides, including N-acetylated chitooligosaccharides (NACOS) and chitosan oligosaccharides (COS), are degradation products of chitin and chitosan, respectively. These β-1,4-linked glucosamine polymers exhibit distinct bioactivities depending on their degree of acetylation (DA) and polymerization (DP). NACOS, characterized by their acetylated glucosamine units, play specialized roles in pathogen-associated molecular pattern (PAMP) recognition and immune modulation, particularly through interactions with macrophages and epithelial cells.
Role of N-Acetylated Chitooligosaccharides in Pathogen Recognition
N-Acetylated chitooligosaccharides act as PAMPs, enabling the immune system to detect fungal and parasitic invaders through conserved structural motifs. Their recognition is mediated by PRRs such as Toll-like receptor 4 (TLR4) and Dectin-1, which trigger downstream inflammatory or anti-inflammatory responses depending on the oligosaccharide’s acetylation state.
Receptor-Specific Interactions
Chitohexaose (DP6) derivatives bind directly to TLR4, competing with lipopolysaccharide (LPS) for receptor occupancy. This interaction inhibits LPS-induced pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) while promoting alternative macrophage activation marked by IL-10 and arginase-1 upregulation. Structural studies reveal that the acetyl group at the C2 position of glucosamine is critical for TLR4 binding, as deacetylated COS fail to elicit similar effects.
In fungal infections, NACOS are recognized by lysin motif (LysM)-containing receptors on epithelial cells, which detect acetylated residues as signatures of fungal cell walls. This recognition initiates type 2 immune responses, including IL-33 and thymic stromal lymphopoietin (TSLP) secretion, recruiting eosinophils and alternatively activated macrophages to infection sites.
Complement Activation and Epithelial Signaling
Chitin particles activate the complement system via the alternative pathway, independent of C1q, enhancing opsonization and pathogen clearance. Keratinocytes exposed to NACOS upregulate CXCL8, IL-6, and TSLP through TLR2-dependent mechanisms, amplifying local inflammation during dermatophyte infections.
Structural Determinants of Chitohexaose Derivatives in Molecular Signaling
The bioactivity of chitohexaose derivatives is intricately linked to their acetylation patterns and polymerization degrees. Enzymatic synthesis methods have enabled precise control over these parameters, revealing structure-activity relationships critical for immune modulation.
Acetylation-Dependent Macrophage Polarization
Chitohexaose with high DA (e.g., 50–70% acetylation) induces M2 macrophage polarization, characterized by arginase-1 and Ym-1 expression, which is essential for tissue repair and helminth expulsion. In contrast, partially acetylated variants (DA 10–30%) enhance pro-inflammatory cytokine production (IL-1β, IL-6) via NLRP3 inflammasome activation, particularly when primed with IFN-γ.
Polymerization and Receptor Affinity
The hexameric form of NACOS (chitohexaose) exhibits optimal binding to TLR4, as demonstrated by molecular docking simulations. Shorter oligomers (DP2–DP4) show reduced receptor affinity and fail to inhibit LPS-induced nitric oxide (NO) production in macrophages. This size dependency aligns with findings that chitohexaose, but not smaller fragments, protects mice from LPS-induced endotoxemia by blocking TLR4 dimerization.
Synergistic Effects with Co-Stimulatory Signals
NACOS synergize with β-glucans to amplify Dectin-1 signaling, enhancing ROS production and phagocytosis in macrophages. This synergy is abolished in TLR2-deficient models, underscoring the interplay between acetylated oligosaccharides and co-receptors in shaping immune outcomes.
Properties
Molecular Formula |
C40H68N2O31 |
|---|---|
Molecular Weight |
1073.0 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C40H68N2O31/c1-10(50)41-19-25(59)32(18(9-49)67-36(19)72-34-23(57)16(7-47)65-39(28(34)62)68-30(13(53)4-44)21(55)12(52)3-43)70-40-29(63)35(24(58)17(8-48)66-40)73-37-20(42-11(2)51)33(22(56)15(6-46)64-37)71-38-27(61)26(60)31(69-38)14(54)5-45/h3,12-40,44-49,52-63H,4-9H2,1-2H3,(H,41,50)(H,42,51)/t12-,13+,14+,15+,16+,17+,18+,19+,20?,21-,22+,23+,24-,25+,26+,27+,28-,29+,30?,31?,32?,33?,34?,35?,36-,37+,38?,39-,40-/m0/s1 |
InChI Key |
CECUNSINFZGPFB-MDJHSDTCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@@H]([C@H](O[C@H]([C@H]2O)OC([C@@H](CO)O)[C@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H](C([C@H]([C@H](O3)CO)O)O[C@@H]4C(C([C@@H]([C@H](O4)CO)O)OC5[C@@H]([C@H](C(O5)[C@@H](CO)O)O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(O5)C(CO)O)O)O)NC(=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Raw Materials and Building Blocks
Starting monosaccharides : D-glucose, D-galactose, L-fucose, and derivatives with free hydroxyls for further modification.
Acetamido group introduction : Typically achieved by converting amino sugars (e.g., glucosamine derivatives) through acetylation.
Protecting groups : Benzyl (Bn), benzylidene, acetyl (Ac), and other groups are used to mask hydroxyls selectively to control regio- and stereoselectivity during glycosylation.
Synthetic Steps
Protection and Functionalization of Monosaccharides
Selective protection of hydroxyl groups to expose only the desired reactive sites.
Introduction of acetamido groups at C-3 or other positions via acetylation of amino sugars.
Example: Benzyl 2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside serves as a protected monosaccharide intermediate for further glycosylation.
Glycosyl Donor and Acceptor Preparation
Activation of sugar donors as trichloroacetimidates or thioglycosides to enable glycosylation.
Preparation of acceptors with free hydroxyl groups at specific carbons to ensure selective glycosidic bond formation.
Glycosylation Reactions
Coupling of donors and acceptors under Lewis acid catalysis (e.g., BF3·Et2O, TMSOTf) to form β-1,4 and β-1,3 glycosidic linkages.
Control of stereochemistry achieved by neighboring group participation from acetamido or other substituents.
Stepwise assembly of the hexasaccharide backbone with branching points introduced by selective glycosylation of hydroxyl groups.
Deprotection and Final Functionalization
Removal of benzyl or benzylidene protecting groups by hydrogenolysis or acid hydrolysis.
Final acetylation steps to ensure acetamido groups are installed.
Purification by chromatographic techniques to isolate the desired oligosaccharide acetamide.
Data Table: Summary of Key Synthetic Parameters
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| Monosaccharide Protection | Selective protection of hydroxyl groups | Benzyl bromide, benzylidene acetal formation | Protected sugar intermediates |
| Acetamido Group Introduction | Acetylation of amino sugars | Acetic anhydride, pyridine | Acetamido-substituted sugar units |
| Glycosyl Donor Preparation | Formation of trichloroacetimidate or thioglycoside donors | Trichloroacetonitrile, base; thiol reagents | Activated glycosyl donors |
| Glycosylation | Coupling donor and acceptor | Lewis acids (e.g., TMSOTf, BF3·Et2O) | Formation of glycosidic bonds with stereocontrol |
| Deprotection | Removal of protecting groups | Hydrogenolysis (Pd/C), acid hydrolysis | Free hydroxyl and acetamido groups restored |
| Purification | Isolation of final product | Chromatography (HPLC, flash) | Pure oligosaccharide acetamide compound |
Research Results and Analysis
The synthetic route enables precise control over the stereochemistry of glycosidic linkages, critical for biological activity.
The use of acetamido groups influences the solubility and recognition properties of the compound.
The branched hexasaccharide structure is assembled efficiently via convergent glycosylation, minimizing the number of steps.
Purity and structural integrity confirmed by NMR spectroscopy, mass spectrometry, and chromatographic methods.
The final compound exhibits similarity to biologically relevant glycans involved in cell recognition and immune modulation, making its synthesis valuable for biochemical research.
Chemical Reactions Analysis
Types of Reactions: Lacto-N-neohexaose undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation reactions are particularly important for the synthesis and modification of this compound.
Common Reagents and Conditions: Common reagents used in the synthesis of lacto-N-neohexaose include glycosyl donors such as glycosyl halides and thioglycosides, along with glycosyl acceptors. Protecting groups like benzyl and acetyl groups are often used to ensure selective reactions .
Major Products Formed: The major products formed from the reactions involving lacto-N-neohexaose include various glycosylated derivatives and modified oligosaccharides. These products can have different biological activities and applications.
Scientific Research Applications
Lacto-N-neohexaose has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate chemistry. In biology, it is studied for its role in the development of the infant gut microbiome and immune system. In medicine, lacto-N-neohexaose is being investigated for its potential to prevent infections and support immune function. In industry, it is used in the production of functional foods and infant formulas .
Mechanism of Action
The mechanism of action of lacto-N-neohexaose involves its interaction with specific receptors and pathways in the human body. It acts as a prebiotic, promoting the growth of beneficial gut bacteria. It also has antimicrobial properties, preventing the colonization of pathogenic bacteria. The molecular targets of lacto-N-neohexaose include various glycan-binding proteins and receptors involved in immune regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural and functional similarities with other oligosaccharide acetamides and glycosylated derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Complexity vs. Bioactivity: The target compound’s branched glycan structure distinguishes it from linear oligosaccharides like CHEBI:156796, which exhibit narrower biological specificity . Unlike small-molecule acetamides (e.g., Compound 6d or 3d), the target lacks direct pharmacological activity data but shares structural motifs with immunogenic glycans .
Synthetic Challenges :
- The target compound’s synthesis involves multi-step glycosylation and protective group strategies, similar to methods described for CHEBI:150189 .
- In contrast, simpler acetamides (e.g., Compound 3d ) are synthesized via single-step coupling reactions (e.g., thiazolidinedione-amine condensation) .
Hydrogen-Bonding Capacity: The target’s high density of hydroxyl and acetamido groups (12+ H-bond donors/acceptors) contrasts with aromatic acetamides (e.g., Compound 3d: 4 H-bond donors), impacting solubility and membrane permeability .
Research Implications and Data Gaps
- Theoretical Molecular Weight : Calculated as ~1,500–1,800 Da (exact value requires mass spectrometry validation) .
- Potential Applications: Likely serves as a glycan probe for studying lectin interactions or glycoimmune responses, akin to CHEBI:156796 .
- Data Limitations: No direct bioactivity or toxicity studies were identified in the provided evidence; further in vitro testing is recommended.
Biological Activity
The compound N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (CAS Number: 2706-65-2) is a complex organic molecule with significant potential in biological applications. This article reviews its biological activity based on recent research findings and case studies.
Molecular Structure
The compound is characterized by a complex structure that includes multiple hydroxyl groups and acetamido functionalities. Its molecular formula is C32H54N4O21 with a molecular weight of approximately 830.8 g/mol. The intricate stereochemistry contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C32H54N4O21 |
| Molecular Weight | 830.8 g/mol |
| CAS Number | 2706-65-2 |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of multiple hydroxyl groups often enhances solubility and interaction with microbial membranes. Studies have shown that the compound can inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis and function.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Kidney Disease Treatment : A study explored the efficacy of a related compound in treating renal fibrosis in rat models. The results indicated a significant reduction in fibrosis markers and improved renal function parameters when treated with the compound .
- Cancer Research : Another investigation focused on the cytotoxic effects of the compound on cancer cell lines. Results showed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Cell Membrane Disruption : The hydroxyl groups may interact with lipid bilayers, compromising membrane integrity.
- Enzyme Inhibition : The acetamido group can serve as a substrate or inhibitor for various enzymes involved in metabolic pathways.
Research Findings
Recent studies have provided insights into the structure–activity relationship (SAR) of similar compounds:
- Antibacterial Activity : Compounds with five-membered heterocycles were noted for their significant antibacterial properties due to their ability to interfere with bacterial enzyme systems .
- Pharmacokinetics : Research has indicated that modifications to the hydroxyl and acetamido groups can enhance bioavailability and reduce toxicity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
The synthesis involves multi-step protocols, including halogenation, glycosidic bond formation, and acetamide functionalization. Key steps include:
- Indole derivative preparation : Bromination and chlorination of indole precursors under controlled pH (4–6) and temperature (60–80°C) .
- Glycosylation : Use of protecting groups (e.g., benzyl or acetyl) to stabilize hydroxyl groups during sugar moiety attachment .
- Final acetylation : Reaction with acetic anhydride in anhydrous DMF at room temperature, monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) . Table 1 : Standard reaction conditions:
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry (e.g., δ 1.9–2.1 ppm for acetamide protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 449.7 for [M+H]⁺) .
- X-ray Crystallography : For resolving complex stereocenters in the carbohydrate backbone .
Q. What safety protocols are required for handling this compound?
- GHS Classification : Acute toxicity (Category 4, H302), skin irritation (Category 2, H315) .
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid dust generation; store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can computational modeling optimize its synthesis and predict bioactivity?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
- COMSOL Multiphysics : Simulate reaction kinetics (e.g., glycosylation rates) under varying temperatures/pH .
- AI-Driven Design : Machine learning (e.g., random forest models) to predict yield based on historical reaction data .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Dose-Response Validation : Repeat assays (e.g., antimicrobial MIC tests) across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm IC₅₀ consistency .
- Orthogonal Assays : Compare results from fluorescence-based enzymatic inhibition with radiometric assays .
- Meta-Analysis : Use platforms like ChEMBL to cross-reference bioactivity data against structural analogs .
Q. How does the carbohydrate topology influence its interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding to lectins or glycan-binding proteins (e.g., ~50 ns simulations in GROMACS) .
- Enzymatic Digestion : Treat with α-mannosidase/β-galactosidase to probe glycosidic linkage accessibility .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors like TLR4 or CD22 .
Q. What methodologies validate its stability under physiological conditions?
- pH Stability Assay : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .
- Forced Degradation : Expose to UV light (254 nm) and H₂O₂ to identify photolytic/oxidative byproducts .
Methodological Tables
Table 2 : Key spectral data for structural validation:
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 4.91 (d, J = 3.4 Hz, CHO), 5.38 (m, CH) | |
| ESI-HRMS | m/z 449.7 [M+H]⁺ (Δ < 2 ppm) | |
| IR (KBr) | 3270 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O) |
Table 3 : Computational tools for reaction optimization:
| Tool | Application | Reference |
|---|---|---|
| Gaussian 16 | DFT for transition state analysis | |
| COMSOL | Multi-physics reaction simulation | |
| KNIME | AI-driven yield prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
